

A Comprehensive Spectroscopic Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)

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Compound of Interest

Compound Name: *3-Ethoxy-2-methyl-3-oxopropanoic acid*

Cat. No.: *B1595313*

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Author's Note: This technical guide focuses on the spectroscopic characterization of 2-Bromo-5-methoxybenzaldehyde, associated with CAS number 7507-86-0. Initial searches for the requested CAS number 2985-33-3 led to a different compound, **3-ethoxy-2-methyl-3-oxopropanoic acid**, for which detailed spectroscopic data is less readily available in public databases. Given the wealth of information for 2-Bromo-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis, this guide has been developed to provide a comprehensive analysis of this compound.

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules.^[1] Its utility is particularly pronounced in the development of pharmaceutical compounds and agrochemicals, where the strategic placement of the bromo, methoxy, and aldehyde functional groups allows for diverse chemical transformations.^[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for monitoring its

transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-5-methoxybenzaldehyde.

Chemical Structure and Properties

IUPAC Name: 2-bromo-5-methoxybenzaldehyde[3][4]

Synonyms: 3-Methoxy-6-bromobenzaldehyde[1]

CAS Number: 7507-86-0[1][4][5]

Molecular Formula: C₈H₇BrO₂[3]

Molecular Weight: 215.04 g/mol [3]

Appearance: White to off-white crystalline solid[1]

Melting Point: 71-76 °C[1]

Caption: Chemical structure of 2-Bromo-5-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-methoxybenzaldehyde is characterized by distinct signals for the aldehyde proton, the methoxy protons, and the three aromatic protons. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO-d_5 at 2.50 ppm).

Data Interpretation:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~7.7	Doublet	1H	Aromatic proton (H-6)
~7.2	Doublet of doublets	1H	Aromatic proton (H-4)
~7.0	Doublet	1H	Aromatic proton (H-3)
~3.9	Singlet	3H	Methoxy protons (- OCH_3)

Causality Behind Assignments:

- Aldehyde Proton (~10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift.
- Aromatic Protons (7.0-7.7 ppm): The exact chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde and bromine groups, and the electron-donating methoxy group, dictate the specific positions of these signals.
- Methoxy Protons (~3.9 ppm): The three equivalent protons of the methyl group attached to the oxygen atom appear as a sharp singlet in a region typical for methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
- Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Interpretation:

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde Carbonyl (C=O)
~160	Aromatic Carbon (C-5, attached to -OCH ₃)
~135	Aromatic Carbon (C-1, attached to -CHO)
~125	Aromatic Carbon (C-6)
~120	Aromatic Carbon (C-4)
~115	Aromatic Carbon (C-3)
~112	Aromatic Carbon (C-2, attached to Br)
~56	Methoxy Carbon (-OCH ₃)

Causality Behind Assignments:

- Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears far downfield.

- Aromatic Carbons (112-160 ppm): The chemical shifts of the aromatic carbons are modulated by the attached substituents. The carbon bearing the electron-donating methoxy group (C-5) is shifted upfield compared to the others, while the carbon attached to the electron-withdrawing bromine (C-2) and the aldehyde group (C-1) are shifted downfield.
- Methoxy Carbon (~56 ppm): This signal is in the typical range for an sp^3 -hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-methoxybenzaldehyde will show characteristic absorption bands for the aldehyde and ether functional groups, as well as vibrations associated with the aromatic ring.

Experimental Protocol:

- Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film from a solution evaporated on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

Data Interpretation:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2820 and ~2720	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1700	C=O Stretch	Aldehyde (-CHO)
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl Ether (-O-CH ₃)
~1030	C-O Stretch	Aryl Ether (-O-CH ₃)
~800-900	C-H Bending (out-of-plane)	Substituted Aromatic Ring

Causality Behind Vibrational Frequencies:

- Aldehyde C-H Stretch (~2820 and ~2720 cm^{-1}): The presence of two bands for the aldehyde C-H stretch, known as a Fermi doublet, is a highly characteristic feature for aldehydes.
- Aldehyde C=O Stretch (~1700 cm^{-1}): The strong absorption band around 1700 cm^{-1} is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde.
- Aromatic C=C Stretches (~1600, ~1480 cm^{-1}): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
- Aryl Ether C-O Stretches (~1250, ~1030 cm^{-1}): The C-O stretching vibrations of the methoxy group attached to the aromatic ring typically appear as two distinct bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

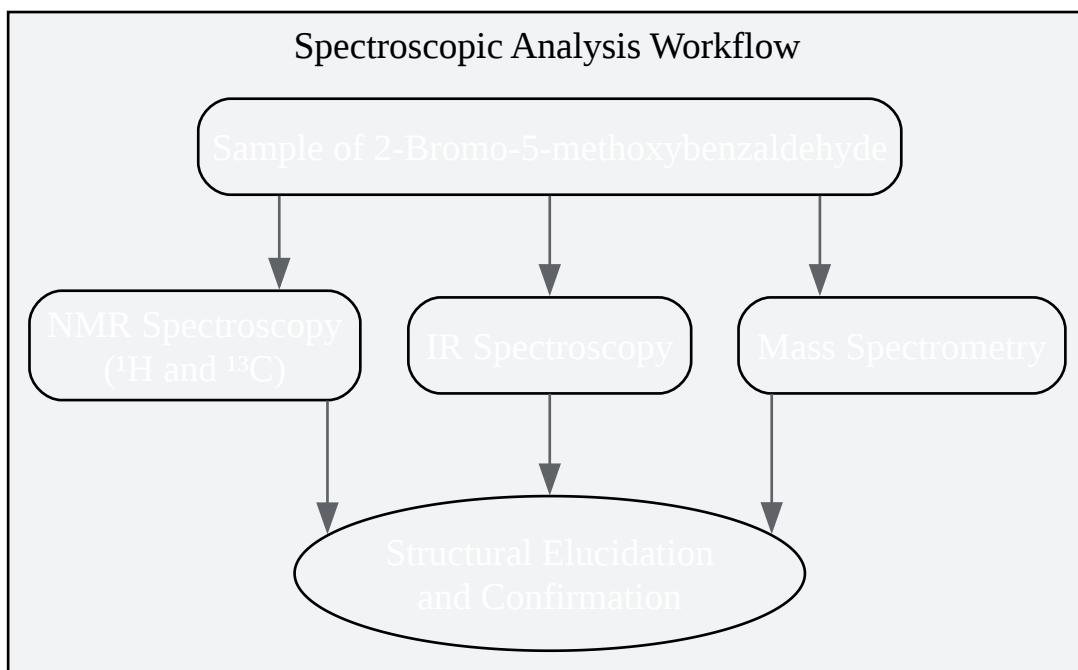
Data Interpretation (Electron Ionization):

m/z	Assignment
214/216	Molecular Ion $[M]^+$ and $[M+2]^+$
213/215	$[M-H]^+$
185/187	$[M-CHO]^+$
134	$[M-Br]^+$
106	$[M-Br-CO]^+$

Causality Behind Fragmentation:

- Molecular Ion (m/z 214/216): The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). This is a definitive piece of evidence for the presence of one bromine atom in the molecule.
- $[M-H]^+$ (m/z 213/215): Loss of a hydrogen atom, likely the aldehydic proton, is a common fragmentation pathway.
- $[M-CHO]^+$ (m/z 185/187): Loss of the formyl radical (-CHO) is another characteristic fragmentation for benzaldehydes.
- $[M-Br]^+$ (m/z 134): Cleavage of the carbon-bromine bond results in the loss of a bromine radical.

Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of 2-Bromo-5-methoxybenzaldehyde.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of 2-Bromo-5-methoxybenzaldehyde. The characteristic signals in each spectroscopic technique, from the aldehydic proton in ^1H NMR to the isotopic pattern in MS, serve as a reliable fingerprint for the identification and purity assessment of this important synthetic intermediate. This guide provides the foundational spectroscopic knowledge necessary for researchers and professionals working with this compound, ensuring accuracy and confidence in their synthetic and analytical endeavors.

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